molecular formula C11H8BrCl B3060765 1-(Bromomethyl)-4-chloronaphthalene CAS No. 79996-98-8

1-(Bromomethyl)-4-chloronaphthalene

Cat. No. B3060765
CAS RN: 79996-98-8
M. Wt: 255.54 g/mol
InChI Key: DJFAAOZRYCRATC-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-chloronaphthalene is a chemical compound that is used as an intermediate for organic synthesis and pharmaceuticals . It is a derivative of naphthalene, which is known for its high refractive index and is used as an embedding agent in microscopy and for determining the refraction of crystals .


Synthesis Analysis

The synthesis of 1-(Bromomethyl)-4-chloronaphthalene involves specific chemical reactions. For instance, the synthesis of similar compounds involves the addition of bromo-neopentyl alcohol in an organic solvent, followed by a reflux reaction under the effects of Zn powder and a basic catalyst . Another method involves brominating a pyrene solution in carbon tetrachloride (CCl4) using a bromine solution in carbon tetrachloride for 2 hours and stirring until the red solution turns yellow again .


Molecular Structure Analysis

The molecular structure of 1-(Bromomethyl)-4-chloronaphthalene is similar to that of benzyl bromide, which consists of a benzene ring substituted with a bromomethyl group . The exact structure would need to be determined through methods such as electron diffraction .

Scientific Research Applications

Block Copolymer Synthesis

1-(Bromomethyl)-4-chloronaphthalene serves as a valuable building block for the synthesis of block copolymers. Researchers have employed it in reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene using RAFT-macro agents. By reacting this compound with styrene, block copolymers—such as poly(styrene-b-methyl methacrylate)—can be obtained .

Cyclopropane Synthesis

The compound finds application in the synthesis of cyclopropanes. Its bromomethyl group can participate in ring-forming reactions, leading to the formation of cyclopropane derivatives with interesting properties.

Heterocycle Synthesis

Researchers have explored 1-(Bromomethyl)-4-chloronaphthalene for the preparation of heterocyclic compounds. Its reactivity allows for the introduction of the bromomethyl group into various ring systems, contributing to the diversity of heterocyclic structures .

Alkylating Agent in Peptide Synthesis

The compound has been used as an alkylating agent in peptide synthesis. Its bromomethyl functionality facilitates the modification of amino acids and peptides, enabling the creation of novel peptide-based materials.

Initiator in Atom Transfer Radical Polymerization (ATRP)

In ATRP, 1-(Bromomethyl)-4-chloronaphthalene acts as an initiator. It participates in the controlled radical polymerization of styrene and other monomers, allowing for the precise synthesis of well-defined polymers .

Environmental Studies and Materials Science

While not directly related to its chemical reactivity, 1-(Bromomethyl)-4-chloronaphthalene’s properties make it relevant in environmental studies and materials science. Researchers explore its behavior in various contexts, including its stability, degradation pathways, and potential impact on ecosystems .

Safety and Hazards

1-(Bromomethyl)-4-chloronaphthalene may have similar safety and hazards to benzyl bromide, which is a strong lachrymator and is intensely irritating to skin and mucous membranes . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

Future Directions

There are several future directions for research on 1-(Bromomethyl)-4-chloronaphthalene. The compound has shown promising results in various fields of research, and further studies are needed to establish its full therapeutic potential. The strategic functionalization of pyrene at non-K region and nodal positions is crucial for expanding its utility, allowing for diverse functionalization strategies .

properties

IUPAC Name

1-(bromomethyl)-4-chloronaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrCl/c12-7-8-5-6-11(13)10-4-2-1-3-9(8)10/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJFAAOZRYCRATC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Cl)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrCl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80314955
Record name 1-(Bromomethyl)-4-chloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80314955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bromomethyl)-4-chloronaphthalene

CAS RN

79996-98-8
Record name NSC290427
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290427
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Bromomethyl)-4-chloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80314955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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